molecular formula C13H26O2Si3 B1581024 3-PHENYLHEPTAMETHYLTRISILOXANE CAS No. 546-44-1

3-PHENYLHEPTAMETHYLTRISILOXANE

Cat. No.: B1581024
CAS No.: 546-44-1
M. Wt: 298.6 g/mol
InChI Key: FNATTZRLLOIKNY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that many organosiloxanes, the chemical family to which this compound belongs, interact with various biological systems .

Mode of Action

A receptor is a cellular component that the drugs bind to and produce cellular action .

Biochemical Pathways

The compound is used as a chemical intermediate , suggesting that it may be involved in various biochemical reactions.

Pharmacokinetics

It is known that the compound is a liquid , which may influence its absorption and distribution in the body.

Result of Action

As a chemical intermediate , it likely contributes to the synthesis of other compounds, which could have various effects on cellular function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-PHENYLHEPTAMETHYLTRISILOXANE. For example, the compound is classified as a combustible liquid , suggesting that it should be kept away from heat, open flames, and sparks . Furthermore, the compound should be stored in a cool place to maintain its stability.

Properties

IUPAC Name

trimethyl-(methyl-phenyl-trimethylsilyloxysilyl)oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2Si3/c1-16(2,3)14-18(7,15-17(4,5)6)13-11-9-8-10-12-13/h8-12H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNATTZRLLOIKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C)(C1=CC=CC=C1)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

42557-11-9
Record name Methylphenylsilanediol homopolymer, SRU, trimethylsilyl-terminated
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42557-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50203029
Record name 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

546-44-1
Record name 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=546-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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